6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound known for its role as a constitutive androstane receptor (CAR) agonist . This compound is significant in the field of biochemistry and pharmacology due to its ability to stimulate nuclear translocation of CAR, a nuclear receptor involved in the regulation of various metabolic pathways .
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl and dichlorobenzyl groups: These groups are introduced via substitution reactions using chlorinated benzyl derivatives.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-(4-CHLOROPHENYL)-N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-(4-CHLOROPHENYL)-N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the activation of the constitutive androstane receptor (CAR). Upon binding to CAR, the compound induces the translocation of CAR to the nucleus, where it binds to specific response elements in the DNA, leading to the transcriptional activation of target genes involved in various metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 6-(4-CHLOROPHENYL)-N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime: This compound shares a similar core structure and functional groups.
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Another structurally related compound with similar chemical properties.
These compounds are unique in their ability to activate CAR, but 6-(4-CHLOROPHENYL)-N~4~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is particularly notable for its high potency and specificity .
Properties
Molecular Formula |
C25H19Cl3N6O |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H19Cl3N6O/c1-14-23-18(10-22(31-24(23)33(2)32-14)15-6-8-16(26)9-7-15)25(35)30-17-11-29-34(12-17)13-19-20(27)4-3-5-21(19)28/h3-12H,13H2,1-2H3,(H,30,35) |
InChI Key |
HADFZOWGDJUFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C |
Origin of Product |
United States |
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